(1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL
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Overview
Description
(1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL: is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through reductive amination, using reagents like ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN).
Chiral Resolution: The final step involves chiral resolution to obtain the (1S) enantiomer, which can be achieved using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to a corresponding amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the methoxy and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
(1S)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL: can be compared with other similar compounds such as:
(1R)-1-Amino-1-(4-methoxy-3-methylphenyl)propan-2-OL: The enantiomer of the compound, which may have different biological activities and properties.
1-Amino-1-(4-methoxyphenyl)propan-2-OL: Lacks the methyl group, which may affect its reactivity and interactions.
1-Amino-1-(3-methylphenyl)propan-2-OL: Lacks the methoxy group, which may influence its solubility and binding affinity.
The uniqueness of This compound lies in its specific stereochemistry and the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO2 |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1S)-1-amino-1-(4-methoxy-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-6-9(11(12)8(2)13)4-5-10(7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8?,11-/m1/s1 |
InChI Key |
YJLGGNXKKIPDFU-QHDYGNBISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C(C)O)N)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)O)N)OC |
Origin of Product |
United States |
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